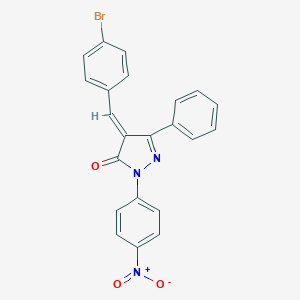![molecular formula C38H58O7 B377370 2-(2-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]OXY}ETHOXY)ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE](/img/structure/B377370.png)
2-(2-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]OXY}ETHOXY)ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]OXY}ETHOXY)ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE is a synthetic compound known for its antioxidant properties. It is often used in various industrial applications, particularly as a stabilizer in polymers and plastics to prevent degradation caused by oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate typically involves esterification reactions. The process begins with the reaction of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid with ethylene glycol to form an intermediate. This intermediate is then further reacted with another molecule of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rate and product purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate primarily undergoes oxidation and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester linkage, using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions include various oxidized derivatives and substituted esters, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a model compound to study antioxidant mechanisms and polymer stabilization.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in formulations to protect against oxidative damage in tissues.
Industry: Widely used as a stabilizer in plastics, rubbers, and other polymers to enhance their durability and lifespan
Mecanismo De Acción
The antioxidant activity of 2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause oxidative damage. The compound’s bulky tert-butyl groups help stabilize the resulting phenoxyl radicals, making it an effective antioxidant .
Comparación Con Compuestos Similares
Similar Compounds
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
- 3,5-di-tert-Butyl-4-hydroxyanisole
Uniqueness
Compared to these similar compounds, 2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate offers enhanced stability and effectiveness due to its unique structure, which allows for better interaction with free radicals and more efficient stabilization of the resulting radicals .
Propiedades
Fórmula molecular |
C38H58O7 |
|---|---|
Peso molecular |
626.9g/mol |
Nombre IUPAC |
2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethoxy]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C38H58O7/c1-35(2,3)27-21-25(22-28(33(27)41)36(4,5)6)13-15-31(39)44-19-17-43-18-20-45-32(40)16-14-26-23-29(37(7,8)9)34(42)30(24-26)38(10,11)12/h21-24,41-42H,13-20H2,1-12H3 |
Clave InChI |
BBDGBZSSDZTJCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCOCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCOCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-bromo-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B377296.png)



![2-[(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B377306.png)
![6-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine](/img/structure/B377307.png)
![2-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B377308.png)
![Methyl 2-[3-(2-fluorophenyl)-2-triazenyl]benzoate](/img/structure/B377310.png)
![4-{[4-(Pentadecyloxy)phenyl]sulfonyl}morpholine](/img/structure/B377311.png)

